molecular formula C18H15ClN4O2 B5410811 N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No.: B5410811
M. Wt: 354.8 g/mol
InChI Key: QNMGDUWJQDPRTO-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-N’-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea” is also known as Pyraclostrobin . It is a quinone outside inhibitor (QoI)-type fungicide used in agriculture . It lies within the strobilurin chemical class .


Molecular Structure Analysis

The molecular formula of Pyraclostrobin is C19H18ClN3O4 . The 3D structure of the compound can be viewed using Java or Javascript .

Mechanism of Action

As a quinone outside inhibitor (QoI), Pyraclostrobin works by inhibiting the mitochondrial respiration in fungi .

Safety and Hazards

Pyraclostrobin is labeled as a danger according to GHS labelling. It is toxic and recommended to be avoided by humans. It is an irritant of eyes and skin. It does cause some degree of reproductive and developmental failure in mammals but does not absorb well through the skin. It is likely to bioaccumulate in aquatic organisms .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-12-2-11-17(23-22-12)25-16-9-7-15(8-10-16)21-18(24)20-14-5-3-13(19)4-6-14/h2-11H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGDUWJQDPRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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